molecular formula C19H20F2N4O2 B2573472 N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034498-93-4

N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2573472
CAS No.: 2034498-93-4
M. Wt: 374.392
InChI Key: QIXLPRNPNGDCSV-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound characterized by its complex structure, which includes a difluorophenyl group, a pyridinyl-piperidinyl moiety, and an oxalamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Piperidinyl-Pyridinyl Intermediate: This step involves the reaction of 4-pyridinecarboxaldehyde with 4-piperidinemethanol under acidic conditions to form the intermediate 1-(pyridin-4-yl)piperidin-4-yl)methanol.

    Synthesis of the Difluorophenyl Intermediate: 2,5-difluoroaniline is reacted with oxalyl chloride to form the corresponding difluorophenyl oxalyl chloride.

    Coupling Reaction: The final step involves the coupling of the piperidinyl-pyridinyl intermediate with the difluorophenyl oxalyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N4O2/c20-14-1-2-16(21)17(11-14)24-19(27)18(26)23-12-13-5-9-25(10-6-13)15-3-7-22-8-4-15/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXLPRNPNGDCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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